molecular formula C21H21N3O4 B2914889 N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide CAS No. 1251574-09-0

N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide

Cat. No.: B2914889
CAS No.: 1251574-09-0
M. Wt: 379.416
InChI Key: FJEFOWVOCSHXCK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide (CAS Number: 1251574-09-0) is a chemical compound with the molecular formula C₂₁H₂₁N₃O₄ and a molecular weight of 379.4 g/mol . Its structure features a benzamide core substituted with a pyrimidinyloxy group and a 3,4-dimethoxyphenethyl side chain, which may influence its electronic properties and binding affinity . While the specific biological activity of this compound is an area of ongoing investigation, its structural features are of significant interest in medicinal chemistry. The compound shares a benzamide pharmacophore with other molecules known for their diverse biological activities . Furthermore, structurally related pyridinyl-pyrimidinylamino-benzamide derivatives have been investigated for their potential in treating amyloid-related disorders, including Alzheimer's disease and other neurological conditions . Related compounds also show potential for kinase inhibition, targeting receptors such as c-Met, VEGF, and PDGF, which are relevant in oncology and other therapeutic areas . Researchers may explore this compound as a building block in drug discovery or as a tool compound for probing biological mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-18-8-7-15(13-19(18)27-2)9-12-22-20(25)16-5-3-6-17(14-16)28-21-23-10-4-11-24-21/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEFOWVOCSHXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions from similar benzamide derivatives are outlined below, focusing on substituent effects and physicochemical properties.

Substituent Variations and Physicochemical Properties
Compound Name Substituents Physical State/Melting Point Key Functional Groups Notable Properties
Target Compound 3,4-dimethoxyphenethyl, pyrimidinyloxy Not reported Methoxy, pyrimidine, benzamide Likely higher polarity due to pyrimidine; enhanced π-π interactions
N-(3,4-dimethoxyphenethyl)benzamide (23) Benzamide, 3,4-dimethoxyphenethyl Orange solid Methoxy, benzamide Standard benzamide reactivity; moderate lipophilicity
N-(3,4-dimethoxyphenethyl)-2-phenylacetamide (25) 2-phenylacetamide, 3,4-dimethoxyphenethyl White crystal Methoxy, phenylacetamide Increased conformational flexibility vs. benzamides
N-(3,4-dihydroxyphenethyl)-2-phenylacetamide (31) Dihydroxyphenethyl, 2-phenylacetamide Yellow oil Hydroxy, phenylacetamide Higher hydrophilicity vs. methoxy analogs; reduced crystallinity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methylbenzamide, hydroxyethyl Not reported Methyl, hydroxy, benzamide N,O-bidentate ligand for metal catalysis
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide () Pyridin-4-ylmethyl, 3-methylbenzamide Not reported Pyridine, methyl, benzamide Pyridine vs. pyrimidine: reduced H-bond capacity

Key Observations :

  • Methoxy vs. Hydroxy Groups : The target compound’s 3,4-dimethoxyphenethyl group confers greater lipophilicity compared to dihydroxy analogs (e.g., 31), which exist as oils due to disrupted crystal packing from hydrogen bonding .
  • Pyrimidine vs. Pyridine : The pyrimidin-2-yloxy group introduces two nitrogen atoms, enhancing hydrogen bonding and π-π interactions relative to pyridine-containing analogs (e.g., ) .
  • Acyl Group Flexibility : The phenylacetamide group in compound 25 may improve binding pocket accommodation compared to rigid benzamides like 23 .

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